6-O-(Triisopropylsilyl)-D-glucal

Vue d'ensemble

Description

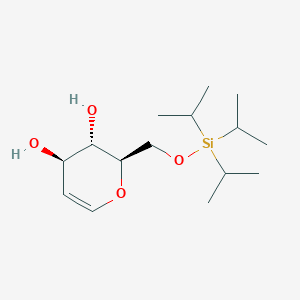

6-O-(Triisopropylsilyl)-D-glucal is a chemical compound with the molecular formula C15H30O4Si. It is a derivative of D-glucal, where the hydroxyl group at the 6th position is protected by a triisopropylsilyl group. This compound is primarily used in organic synthesis, particularly in carbohydrate chemistry, due to its ability to act as a protective group for hydroxyl functionalities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-(Triisopropylsilyl)-D-glucal typically involves the protection of the hydroxyl group at the 6th position of D-glucal using triisopropylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole in a solvent like dimethylformamide (DMF). The reaction conditions often include maintaining the reaction mixture at room temperature and ensuring an inert atmosphere to prevent moisture interference .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification process typically involves column chromatography to isolate the desired product from by-products and unreacted starting materials .

Analyse Des Réactions Chimiques

Types of Reactions

6-O-(Triisopropylsilyl)-D-glucal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the silyl-protected glucal.

Substitution: The triisopropylsilyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve fluoride ions (e.g., tetrabutylammonium fluoride) to remove the silyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions typically result in the replacement of the triisopropylsilyl group with other functional groups .

Applications De Recherche Scientifique

Synthetic Organic Chemistry

6-O-(Triisopropylsilyl)-D-glucal serves as a versatile protecting group for hydroxyl functionalities in carbohydrate synthesis. This protection allows chemists to selectively manipulate other functional groups without interference.

- Reactivity : The triisopropylsilyl (TIPS) groups protect hydroxyl groups at positions 3 and 6, facilitating targeted reactions.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | PCC, Dess-Martin Periodinane | Ketones, Aldehydes |

| Reduction | LiAlH₄, NaBH₄ | Alcohols |

| Substitution | Tetrabutylammonium fluoride | Deprotected compounds |

Pharmaceutical Development

The compound's unique structure enhances the bioavailability and stability of glycosylated drugs. It is utilized in designing therapeutics that require carbohydrate moieties for activity.

- Example : Glycosylated drugs developed using this compound show improved pharmacokinetic profiles.

Biotechnology

In biotechnology, this compound is employed to modify biomolecules for targeted drug delivery systems. This modification can enhance the efficacy of treatments for various diseases.

- Application : Development of glycomimetics that can inhibit bacterial adhesion and biofilm formation.

Material Science

The compound can be incorporated into polymer matrices to create biocompatible materials suitable for medical devices and tissue engineering applications.

- Use Case : Bio-compatible scaffolds for tissue regeneration.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent to facilitate the detection and quantification of carbohydrates in complex mixtures.

- Techniques : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) utilize this compound for carbohydrate analysis.

Glycomimetic Properties

Research indicates that derivatives of D-glucal have potential as glycomimetics. For instance, studies on similar glucal derivatives have shown their ability to modulate biological pathways effectively. This property is crucial in designing compounds that can mimic natural sugars' interactions with biological systems.

Enzyme Interaction Studies

Interaction studies involving silylated glucals demonstrate altered reactivity with glycosidases. Modifications at the 3 and 6 positions significantly impact enzyme specificity and activity, suggesting avenues for therapeutic development targeting enzyme-substrate interactions.

Mécanisme D'action

The mechanism of action of 6-O-(Triisopropylsilyl)-D-glucal primarily involves its role as a protective group. The triisopropylsilyl group protects the hydroxyl functionality from unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under specific conditions, such as treatment with fluoride ions .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-O-(Triisopropylsilyl)-D-galactal: Similar in structure but derived from D-galactal.

6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate: A cyclic carbonate derivative of the compound.

Uniqueness

6-O-(Triisopropylsilyl)-D-glucal is unique due to its specific protective group, which offers steric hindrance and stability under various reaction conditions. This makes it particularly useful in complex carbohydrate synthesis where selective protection and deprotection are crucial .

Activité Biologique

6-O-(Triisopropylsilyl)-D-glucal is a derivative of D-glucal, characterized by the presence of a triisopropylsilyl group at the 6-position. This compound has garnered interest due to its potential applications in organic synthesis and biochemistry, particularly as a tool for studying enzyme mechanisms and carbohydrate chemistry. While specific biological activities of this compound are not extensively documented, its structural features suggest possible interactions with biological systems that warrant further exploration.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.48 g/mol. The triisopropylsilyl group enhances the compound's stability and reactivity, making it suitable for various chemical transformations. This protecting group can be removed under specific conditions, allowing for the exposure of reactive hydroxyl functional groups, which is crucial for subsequent biochemical interactions.

Enzymatic Interactions

Research indicates that compounds like this compound can mimic natural substrates for various enzymes, particularly glycosyltransferases. These enzymes are responsible for attaching sugar units to other molecules, and studying the interaction between this molecule and glycosyltransferases can provide insights into enzyme specificity and selectivity. Such knowledge is critical for developing new methods for glycosylation reactions, which have significant implications in drug discovery and carbohydrate synthesis .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research highlights the importance of glycal derivatives in biological systems:

- Glycosylation Studies : Research has shown that derivatives of D-glucal can serve as effective substrates in glycosylation reactions, facilitating the synthesis of complex carbohydrates used in therapeutic applications .

- Enzyme Mechanism Probes : The compound's ability to act as a probe for studying enzyme mechanisms has been emphasized in various chemical biology studies. For example, it can help elucidate the active sites of glycosyltransferases by providing insights into their catalytic mechanisms .

- Potential Therapeutic Applications : Compounds structurally related to this compound have been investigated for their roles in cancer therapy due to their ability to modulate glycan structures involved in tumor progression .

Propriétés

IUPAC Name |

(2R,3S,4R)-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O4Si/c1-10(2)20(11(3)4,12(5)6)19-9-14-15(17)13(16)7-8-18-14/h7-8,10-17H,9H2,1-6H3/t13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZHAYQIZWKLNP-KFWWJZLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H](C=CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442559 | |

| Record name | 6-O-(Triisopropylsilyl)-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137915-37-8 | |

| Record name | 1,5-Anhydro-2-deoxy-6-O-[tris(1-methylethyl)silyl]-D-arabino-hex-1-enitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137915-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-O-(Triisopropylsilyl)-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-(Triisopropylsilyl)-D-glucal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.